N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that features a benzo[d]thiazole core substituted with a bromine atom at the 6-position and a sulfonyl group attached to a 4-methoxyphenyl ring
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines . These compounds are believed to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .
Mode of Action
The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with these compounds .
Biochemical Pathways
The compound likely affects the p53 pathway, leading to cell cycle arrest and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Result of Action
The compound’s action results in the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the activation of p53 and the alteration of key mitochondrial proteins, leading to the acceleration of caspase expression and the initiation of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole core, followed by bromination at the 6-position. The sulfonyl group is then introduced through a sulfonation reaction, and finally, the propanamide moiety is attached via an amide coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- 2-(benzo[d]thiazol-2-yl)-6-methoxyphenol
- N-(thiazol-2-yl)piperidine-2,6-dione
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds that may lack one or both of these features.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S2/c1-24-12-3-5-13(6-4-12)26(22,23)9-8-16(21)20-17-19-14-7-2-11(18)10-15(14)25-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLWQGNGFOHENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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